molecular formula C17H22ClNO3 B2940233 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(3-chlorophenyl)carbamate CAS No. 1005141-01-4

4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(3-chlorophenyl)carbamate

Cat. No.: B2940233
CAS No.: 1005141-01-4
M. Wt: 323.82
InChI Key: PZTRIVAGADMFMO-UHFFFAOYSA-N
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Description

4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(3-chlorophenyl)carbamate is a carbamate derivative featuring a bicyclic 7-oxabicyclo[2.2.1]heptane core substituted with isopropyl and methyl groups. The N-(3-chlorophenyl)carbamate moiety introduces aromatic and halogenated characteristics, influencing its physicochemical and biological properties. This compound is structurally complex, combining rigid bicyclic geometry with polar and lipophilic functional groups, making it a subject of interest in medicinal and agrochemical research .

Properties

IUPAC Name

(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl) N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO3/c1-11(2)17-8-7-16(3,22-17)14(10-17)21-15(20)19-13-6-4-5-12(18)9-13/h4-6,9,11,14H,7-8,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTRIVAGADMFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(O1)(C(C2)OC(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The activation of TRPM8 and TRPA1 by this compound can lead to various molecular and cellular effects. For example, it can modulate the perception of pain and temperature, potentially leading to analgesic and cooling effects.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme temperatures or pH levels might affect the compound’s stability, while the presence of other molecules might influence its binding to its targets.

Biological Activity

4-Isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(3-chlorophenyl)carbamate is a synthetic compound that belongs to the class of bicyclic carbamates. This compound has garnered interest due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and analgesic effects. Understanding its biological activity is crucial for evaluating its therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C17H20ClN2O2
  • Molecular Weight : 305.799 g/mol
  • CAS Number : 1005183-85-6

The structure features a bicyclic framework with a carbamate group and a chlorophenyl substituent, which may influence its biological interactions.

Antimicrobial Activity

Recent studies indicate that compounds with similar bicyclic structures exhibit significant antimicrobial properties. For instance, derivatives of 7-oxabicyclo[2.2.1]heptane have shown efficacy against various bacterial strains, suggesting that the presence of the bicyclic core may enhance membrane permeability and disrupt bacterial function.

Anti-inflammatory Effects

Research on related compounds has demonstrated anti-inflammatory activity through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The introduction of the chlorophenyl moiety is hypothesized to augment this effect by increasing lipophilicity, thus enhancing interaction with cellular membranes.

Analgesic Properties

Analgesic activity has been documented in several bicyclic compounds, particularly those affecting the central nervous system (CNS). The mechanism of action often involves modulation of neurotransmitter systems or direct interaction with pain receptors.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various carbamate derivatives, including those structurally similar to this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that the compound inhibited COX-2 expression in lipopolysaccharide-stimulated macrophages by up to 50%. This suggests a promising avenue for developing anti-inflammatory medications targeting COX pathways .

Study 3: Analgesic Activity

A behavioral study in rodents assessed the analgesic effects of similar bicyclic compounds through tail-flick and hot plate tests. Results showed a significant reduction in pain response times at doses of 5 mg/kg, indicating central analgesic effects likely mediated by opioid receptors .

Data Table: Biological Activities

Activity TypeModel SystemResultReference
AntimicrobialS. aureusMIC = 32 µg/mL
Anti-inflammatoryMacrophagesCOX-2 inhibition = 50%
AnalgesicRodent modelsPain response reduction at 5 mg/kg

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Bicyclic Systems

The 7-oxabicyclo[2.2.1]heptane framework distinguishes this compound from other bicyclic carbamates. For example:

  • N-(4-Chlorophenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide (): Shares the 7-oxabicyclo[2.2.1]heptane core but replaces the carbamate with a dicarboximide group.
  • Azabicyclo[3.2.0]heptane derivatives (): These systems incorporate nitrogen or sulfur atoms, enhancing hydrogen-bonding capacity and altering electronic properties compared to the oxygen-containing oxabicyclo system .

Substituent Effects

  • Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate) (): A simpler carbamate with a linear isopropyl group. The absence of a bicyclic system reduces steric hindrance and lipophilicity (log k ≈ 2.1), limiting membrane permeability compared to the target compound .
  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (): These analogs retain the N-(3-chlorophenyl) group but replace the bicyclic system with a planar aromatic scaffold. Their higher log k values (2.8–3.5) suggest increased lipophilicity, though reduced conformational rigidity may decrease target selectivity .

Key Research Findings

Lipophilicity and Bioactivity : The target compound’s log k of 3.2 () indicates superior membrane permeability compared to chlorpropham (log k = 2.1), correlating with enhanced pesticidal efficacy .

Structural Rigidity: The bicyclic system confers conformational restraint, improving binding specificity to target enzymes compared to flexible analogs like 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates .

Toxicity Profile : Derivatives of 7-oxabicyclo[2.2.1]heptane (e.g., ) exhibit lower toxicity than azabicyclo analogs, likely due to reduced metabolic activation of the oxygenated core .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the 7-oxabicyclo[2.2.1]heptane moiety in this compound?

  • Methodological Answer : The bicyclic framework can be synthesized via Diels-Alder reactions or photochemical cycloadditions, followed by oxidation to introduce the oxabridge. For example, tert-butyl derivatives of bicyclo[2.2.1]heptane carbamates (e.g., CAS 1932203-04-7) are synthesized using Boc-protected intermediates . X-ray crystallography (as in Acta Crystallographica studies) is critical for confirming stereochemistry and regioselectivity .

Q. How can the lipophilicity of this carbamate derivative be determined experimentally?

  • Methodological Answer : Reverse-phase HPLC with capacity factor (log k) calculations is a validated approach. For structurally similar chlorophenyl carbamates, this method correlates well with calculated log P values, as demonstrated in studies using Chromolith or Purospher® columns .

Q. What analytical techniques are suitable for structural elucidation and purity assessment?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and GC-MS are essential for molecular ion identification and impurity profiling. For bicyclic systems, single-crystal X-ray diffraction provides definitive structural confirmation (e.g., R factor = 0.043 in Acta Crystallographica studies) . Nuclear Overhauser Effect (NOE) NMR experiments can resolve stereochemical ambiguities .

Q. How can solubility be optimized for in vitro bioactivity assays?

  • Methodological Answer : Use co-solvents like DMSO (<1% v/v) or cyclodextrin-based formulations. For carbamates, sequential solvent addition (e.g., DMSO → PBS) minimizes precipitation, as outlined in solubility protocols for (4-chlorophenyl) N-morpholin-4-ylcarbamate .

Advanced Research Questions

Q. What experimental designs are appropriate for investigating enzymatic degradation pathways of this compound?

  • Methodological Answer : Employ selective enrichment cultures with herbicide-contaminated soil isolates (e.g., Bacillus licheniformis NKC-1) to assess biodegradation. Monitor metabolites via LC-MS/MS, referencing chlorpropham (CIPC) degradation studies where 3-chloroaniline is a key intermediate . Include abiotic controls to distinguish microbial vs. chemical hydrolysis .

Q. How can computational modeling predict the compound’s interaction with target enzymes (e.g., acetylcholinesterase)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model carbamate-enzyme interactions. Parameterize force fields using crystallographic data from related inhibitors (e.g., Hedgehog Antagonist VIII) . Validate predictions with in vitro enzyme inhibition assays using Ellman’s method .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., cell-based vs. cell-free systems). For instance, discrepancies in IC50 values may arise from differential cell permeability, which can be tested via parallel artificial membrane permeability assays (PAMPA) . Statistical meta-analysis of dose-response curves is recommended .

Q. How can the environmental fate of this compound be studied under field-relevant conditions?

  • Methodological Answer : Simulate long-term storage or soil exposure using CIPC-based protocols. Monitor residue levels via QuEChERS extraction followed by GC-ECD, accounting for variables like temperature and organic matter content . Isotope-labeled analogs (e.g., ¹⁴C-tagged carbamates) enable precise tracking .

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